molecular formula C16H14BrClN2OS B11560539 2-[(2-bromobenzyl)sulfanyl]-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide

2-[(2-bromobenzyl)sulfanyl]-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide

Cat. No.: B11560539
M. Wt: 397.7 g/mol
InChI Key: FOJMSIQQLCKPBP-DJKKODMXSA-N
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Description

2-[(2-Bromobenzyl)sulfanyl]-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide is an organic compound with the molecular formula C16H14BrClN2OS This compound is characterized by the presence of a bromobenzyl group, a chlorophenyl group, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-bromobenzyl)sulfanyl]-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide typically involves a multi-step process:

    Formation of the Acetohydrazide Intermediate: The initial step involves the reaction of acetic acid hydrazide with an appropriate aldehyde or ketone to form the acetohydrazide intermediate.

    Introduction of the Bromobenzyl Group: The intermediate is then reacted with 2-bromobenzyl chloride in the presence of a base such as potassium carbonate to introduce the bromobenzyl group.

    Formation of the Final Compound: The final step involves the condensation of the bromobenzyl-substituted intermediate with 4-chlorobenzaldehyde under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Bromobenzyl)sulfanyl]-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2-Bromobenzyl)sulfanyl]-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-bromobenzyl)sulfanyl]-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Bromobenzyl)sulfanyl]-N’-[(E)-(4-iodophenyl)methylidene]acetohydrazide
  • N’-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Uniqueness

Compared to similar compounds, 2-[(2-bromobenzyl)sulfanyl]-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C16H14BrClN2OS

Molecular Weight

397.7 g/mol

IUPAC Name

2-[(2-bromophenyl)methylsulfanyl]-N-[(E)-(4-chlorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H14BrClN2OS/c17-15-4-2-1-3-13(15)10-22-11-16(21)20-19-9-12-5-7-14(18)8-6-12/h1-9H,10-11H2,(H,20,21)/b19-9+

InChI Key

FOJMSIQQLCKPBP-DJKKODMXSA-N

Isomeric SMILES

C1=CC=C(C(=C1)CSCC(=O)N/N=C/C2=CC=C(C=C2)Cl)Br

Canonical SMILES

C1=CC=C(C(=C1)CSCC(=O)NN=CC2=CC=C(C=C2)Cl)Br

Origin of Product

United States

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